molecular formula C24H28N2O2 B14142518 2-(4-Butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole CAS No. 5634-84-4

2-(4-Butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole

Cat. No.: B14142518
CAS No.: 5634-84-4
M. Wt: 376.5 g/mol
InChI Key: PTVZLUPRCHYSLG-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents to the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole
  • 2-(4-Ethoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole
  • 2-(4-Propoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole

Uniqueness

2-(4-Butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole is unique due to the presence of the butoxy group, which can influence its chemical properties, reactivity, and biological activity. The specific substituents on the aromatic rings can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar oxadiazole derivatives.

Properties

CAS No.

5634-84-4

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-(4-butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole

InChI

InChI=1S/C24H28N2O2/c1-2-3-17-27-22-15-13-21(14-16-22)24-26-25-23(28-24)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-8,13-16,19-20H,2-3,9-12,17H2,1H3

InChI Key

PTVZLUPRCHYSLG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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